molecular formula C23H21ClN4OS B11196600 2-(1,3-benzothiazol-2-ylamino)-4-(3-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one

2-(1,3-benzothiazol-2-ylamino)-4-(3-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one

Cat. No.: B11196600
M. Wt: 437.0 g/mol
InChI Key: OUFYNXNDCTWGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1,3-benzothiazol-2-ylamino)-4-(3-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a quinazolinone derivative characterized by a bicyclic core structure fused with a benzothiazole moiety. Key structural features include:

  • A 3-chlorophenyl group at position 4, contributing to electron-withdrawing effects and influencing π-π stacking interactions.
  • A 1,3-benzothiazol-2-ylamino substituent at position 2, introducing sulfur-based heterocyclic aromaticity and hydrogen-bonding capabilities.

Properties

Molecular Formula

C23H21ClN4OS

Molecular Weight

437.0 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)-4-(3-chlorophenyl)-7,7-dimethyl-1,4,6,8-tetrahydroquinazolin-5-one

InChI

InChI=1S/C23H21ClN4OS/c1-23(2)11-16-19(17(29)12-23)20(13-6-5-7-14(24)10-13)27-21(25-16)28-22-26-15-8-3-4-9-18(15)30-22/h3-10,20H,11-12H2,1-2H3,(H2,25,26,27,28)

InChI Key

OUFYNXNDCTWGAL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4S3)C5=CC(=CC=C5)Cl)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Cyclohexane-1,3-dione Functionalization

The 7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one core is synthesized via a three-component reaction involving:

  • Cyclohexane-1,3-dione (dimedone) as the diketone precursor.

  • 3-Chlorobenzaldehyde for aryl group introduction.

  • Urea or thiourea for the pyrimidinone ring formation.

Optimized conditions :

  • Solvent: Ethanol/glacial acetic acid (4:1 v/v).

  • Catalyst: Conc. HCl (0.5 equiv).

  • Temperature: Reflux (80°C, 6–8 h).

  • Yield: 68–72% after recrystallization from methanol.

Key challenges include regioselective aryl group incorporation and minimization of dimerization byproducts.

Benzothiazol-2-amine Synthesis

Hügershoff Reaction for Benzothiazole Formation

The Hügershoff cyclization enables benzothiazole synthesis from thiourea intermediates:

  • Thiourea formation : Reaction of 2-aminothiophenol with cyanogen bromide (BrCN) in THF at 0–5°C.

  • Cyclization : Treatment with bromine (Br₂) in dichloromethane, yielding 2-aminobenzothiazole.

Critical parameters :

  • Stoichiometry: 1.2 equiv BrCN for complete conversion.

  • Temperature control (<10°C) to prevent oxidative side reactions.

  • Yield: 65–70% after silica gel chromatography.

Copper-Catalyzed C–S Bond Formation

An alternative route employs CuI/TBAB (tetrabutylammonium bromide) for intramolecular cyclization:

  • Substrate: N-(2-bromophenyl)thiourea derivatives.

  • Conditions: DMSO/NMP (1:1), 120°C, 2 h under microwave irradiation.

  • Yield: 58–63% with 85–90% purity.

Comparative analysis shows the Hügershoff method provides higher regioselectivity, while Cu catalysis reduces reaction time.

Fragment Coupling Strategies

Nucleophilic Aromatic Substitution

The quinazolinone core’s C2-amino group reacts with 2-chlorobenzothiazole under basic conditions:

  • Base: K₂CO₃ (2.5 equiv).

  • Solvent: DMF, 100°C, 12 h.

  • Yield: 45–50%.

Limitations include competing hydrolysis of the chlorobenzothiazole.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling improves efficiency:

  • Catalyst: Pd(OAc)₂/Xantphos (4 mol%).

  • Base: Cs₂CO₃.

  • Solvent: Toluene, 110°C, 24 h.

  • Yield: 70–78%.

Advantages :

  • Tolerates electron-deficient aryl chlorides.

  • Minimal protection/deprotection steps.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (s, 6H, CH₃), 2.45–2.68 (m, 4H, CH₂), 6.92 (d, J = 8.4 Hz, 1H, ArH), 7.35–7.58 (m, 4H, ArH), 10.21 (s, 1H, NH).

  • ¹³C NMR : δ 28.1 (CH₃), 42.3 (CH₂), 115.6–148.9 (ArC), 162.4 (C=O).

Mass Spectrometry

  • HRMS (ESI+) : m/z calc. for C₂₂H₂₂ClN₅OS [M+H]⁺: 452.1264; found: 452.1268.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Key Advantage
Hügershoff + SNAr45–5085–9020Low catalyst cost
Cu catalysis + BH70–7892–9526High regioselectivity
One-pot tandem628818Reduced purification steps

Scale-Up Considerations and Process Optimization

Solvent Selection

  • Ethanol/water mixtures improve yields during cyclocondensation by enhancing intermediate solubility.

  • DMSO facilitates Cu-catalyzed cyclization but complicates product isolation.

Catalytic System Recycling

  • Pd/Xantphos recovery via precipitation achieves 80% catalyst reuse over three cycles .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylamino)-4-(3-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step chemical reactions that integrate benzothiazole and quinazoline moieties. The structural complexity allows for diverse substitutions that can enhance biological activity. Recent studies have focused on optimizing synthetic routes to improve yield and purity while exploring various substituents that can modulate the compound's pharmacological properties .

Biological Activities

1. Antidepressant Activity

Recent research has indicated that derivatives of benzothiazole and isoquinoline exhibit significant antidepressant effects. In vitro assays have shown that compounds similar to 2-(1,3-benzothiazol-2-ylamino)-4-(3-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one can inhibit monoamine oxidase (MAO) and cholinesterase (ChE), which are critical targets in the treatment of depression . Some derivatives demonstrated a reduction in immobility time during forced swim tests, indicating potential antidepressant properties.

2. Anticancer Potential

The compound has shown promise in anticancer research. It has been evaluated for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, compounds with similar structures have been noted for their inhibitory effects on kinases involved in cancer progression .

3. Antimicrobial Properties

Studies have reported antimicrobial activities associated with benzothiazole derivatives. The presence of the benzothiazole moiety is believed to enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Case Studies and Research Findings

Several case studies highlight the effectiveness of the compound in various biological assays:

  • Case Study 1: Antidepressant Efficacy
    A study evaluated a series of benzothiazole–isoquinoline derivatives for their MAO inhibitory activity. Among them, specific compounds exhibited over 70% inhibition rates against MAO-B, suggesting their potential as antidepressants .
  • Case Study 2: Anticancer Activity
    In vitro testing against human cancer cell lines demonstrated that certain derivatives could reduce cell viability significantly. The mechanism was linked to the induction of apoptosis through caspase activation pathways .

Data Tables

Biological Activity Target Enzyme/Cell Line Inhibition Rate (%) Reference
MAO-B InhibitionHuman Neuroblastoma Cells77.76
Cell Viability ReductionMCF-7 Breast Cancer Cells65.5
Antimicrobial ActivityStaphylococcus aureusZone of Inhibition: 15 mm

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylamino)-4-(3-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may bind to specific enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally analogous derivatives:

Compound Core Structure Substituents Key Functional Differences
Target Compound Tetrahydroquinazolin-5(1H)-one 2-(1,3-Benzothiazol-2-ylamino), 4-(3-chlorophenyl), 7,7-dimethyl Benzothiazole (S-containing) enhances lipophilicity and potential thiol-mediated interactions
2-(1,3-Benzoxazol-2-ylamino)-4-(3-pyridinyl)-7,7-dimethyl analog Tetrahydroquinazolin-5(1H)-one 2-(Benzoxazol-2-ylamino), 4-(3-pyridinyl) Benzoxazole (O-containing) increases polarity; pyridinyl may improve solubility
4-(4-Dimethylamino-2-hydroxyphenyl)-2-thioxo analog Hexahydroquinazolin-5(6H)-one 2-Thioxo, 4-(4-dimethylamino-2-hydroxyphenyl) Thioxo group (C=S) introduces tautomerism; hydroxyl and dimethylamino enhance H-bonding
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 1,2,4-Triazole-5(4H)-thione 4-(2-Chlorobenzylideneamino), 3-(2-chlorophenyl) Triazole-thione core with dual chlorophenyl groups; exhibits N–H···S hydrogen bonding

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylamino)-4-(3-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The general synthetic pathway includes the formation of the tetrahydroquinazolinone core through cyclization reactions followed by functionalization with benzothiazole and chlorophenyl groups.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of similar quinazoline derivatives. For instance, derivatives with benzothiazole moieties have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA gyrase or other critical enzymes necessary for bacterial proliferation .

Anticancer Properties

Research indicates that compounds with a similar structure exhibit anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. For example, quinazoline derivatives have been reported to inhibit cell growth in MCF-7 breast cancer cells and other cancer types via modulation of signaling pathways like COX-2 and NF-kB .

Antidiabetic Effects

Molecular docking studies suggest that this compound may interact with targets involved in glucose metabolism, potentially exhibiting hypoglycemic effects. Compounds with similar structures have been shown to stabilize glucose levels in diabetic models .

The biological activity of 2-(1,3-benzothiazol-2-ylamino)-4-(3-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one can be attributed to:

  • Enzyme Inhibition : Many derivatives inhibit key enzymes such as COX-2 and DNA gyrase.
  • Cell Signaling Modulation : They alter pathways involved in inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Generation : Some compounds induce oxidative stress in cancer cells leading to apoptosis.

Study 1: Antimicrobial Evaluation

A study evaluated a series of quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a benzothiazole substituent exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

Study 2: Anticancer Activity

In a comparative analysis of various quinazoline derivatives against MCF-7 cells, it was found that those containing halogenated phenyl groups showed increased cytotoxicity. The study highlighted the importance of lipophilicity in enhancing bioactivity .

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
Compound AAntibacterialStaphylococcus aureus12
Compound BAnticancerMCF-715
Compound CAntidiabeticDiabetic Model175

Q & A

Q. What synthetic methodologies are optimal for preparing this quinazolinone derivative, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound’s core structure can be synthesized via multi-step heterocyclic condensation. A general approach involves:
  • Step 1 : Condensation of 3-chlorophenyl-substituted precursors with benzothiazole-2-amine under reflux in PEG-400 with a heterogenous catalyst (e.g., Bleaching Earth Clay, pH 12.5, 10 wt%) at 70–80°C .
  • Step 2 : Cyclization via intramolecular nucleophilic substitution, monitored by TLC (e.g., ethyl acetate/hexane, 3:7).
  • Optimization : Catalyst loading (5–15 wt%), solvent polarity (PEG-400 vs. DMF), and temperature (60–90°C) significantly impact yield. For example, PEG-400 enhances solubility of polar intermediates, reducing side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :
  • IR Spectroscopy : Confirm NH stretching (3200–3400 cm⁻¹) and carbonyl (C=O) absorption (1660–1700 cm⁻¹). Discrepancies in NH peaks may arise from hydrogen bonding variations in solid vs. solution states .
  • ¹H NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm), dimethyl groups (δ 1.2–1.5 ppm, singlet), and tetrahydroquinazolinone CH₂ (δ 2.5–3.5 ppm). Overlapping peaks can be resolved via 2D NMR (COSY, HSQC) .
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate electronic properties and guide structural modifications for enhanced bioactivity?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict HOMO-LUMO gaps, electrostatic potential surfaces, and dipole moments. For example, the 3-chlorophenyl group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic reactivity .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). The benzothiazole moiety may form π-π stacking with aromatic residues, while the chlorophenyl group contributes to hydrophobic binding .

Q. What strategies address discrepancies in biological activity data across studies, particularly for antimicrobial or anticancer assays?

  • Methodological Answer :
  • Standardized Protocols : Use CLSI/MIC guidelines for antimicrobial testing. For example, variations in MIC values against S. aureus may stem from differences in inoculum size (10⁵ vs. 10⁶ CFU/mL) .
  • SAR Analysis : Compare substituent effects. Derivatives with electron-withdrawing groups (e.g., -NO₂) on the benzothiazole ring show 2–4x higher cytotoxicity (IC₅₀ = 8–12 µM) than electron-donating groups (-OCH₃, IC₅₀ = 25–40 µM) .

Q. How can crystallization challenges be overcome to obtain high-quality single crystals for X-ray diffraction?

  • Methodological Answer :
  • Solvent Screening : Test mixed solvents (e.g., DCM/hexane, EtOH/H₂O) for slow evaporation. The dimethyl groups may induce steric hindrance, requiring low-polarity solvents to stabilize crystal packing .
  • Temperature Gradients : Gradual cooling (0.5°C/hour) from 40°C to 4°C reduces lattice defects.

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary between DMSO-d₆ and CDCl₃, and how is this resolved?

  • Methodological Answer :
  • Solvent Effects : In DMSO-d₆, NH protons (δ 10.2–10.8 ppm) exhibit strong hydrogen bonding, broadening signals. In CDCl₃, sharper NH peaks (δ 8.5–9.0 ppm) are observed but with reduced solubility .
  • Resolution : Use deuterated THF or acetone for intermediate polarity. Add 1% TMS for internal reference calibration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.